molecular formula C7H2Cl2F3NO B1402970 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1375303-81-3

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402970
CAS No.: 1375303-81-3
M. Wt: 243.99 g/mol
InChI Key: BKGAIZCBHWRUGI-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2,6-dichloropyridine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups on the pyridine ring enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties and make it valuable for various applications.

Biological Activity

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by a pyridine ring substituted with chlorine atoms and a trifluoroethanone functional group. Its unique chemical structure contributes to its diverse biological activities, making it of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H4_4Cl2_2F3_3NO
  • Molecular Weight : 246.01 g/mol
  • CAS Number : 1823358-80-0
  • Purity : Typically ≥95%

The presence of halogen substituents such as chlorine and fluorine significantly influences the compound's reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic applications.

Antiproliferative Activity

Research indicates that compounds with similar structural characteristics exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related fluorinated pyridine derivatives have shown promising results against breast, colon, and lung cancer cell lines. The mechanism of action often involves interference with cellular signaling pathways or direct cytotoxic effects on cancer cells .

While the specific mechanisms for this compound are still under investigation, related compounds have demonstrated the ability to inhibit key enzymes involved in cell proliferation and survival. For example:

  • Inhibition of Kinases : Some derivatives have been shown to selectively inhibit kinases involved in inflammatory pathways.
  • NADase Activity : The compound may interact with NADase enzymes, which play critical roles in cellular metabolism and apoptosis .

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the antiproliferative activity of several fluorinated pyridine derivatives against human cancer cell lines (MCF-7 for breast cancer and HCT116 for colon cancer). The results indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Mechanistic Insights :
    • Another investigation focused on the interaction of pyridine derivatives with NADase enzymes in fungal pathogens. This study suggested that similar compounds could modulate NAD+ levels within cells, influencing apoptotic pathways .

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
FilgotinibPyridine derivativeSelective JAK1 inhibitor for inflammatory diseases
DeucravacitinibPyrimidine derivativeSelective TYK2 inhibitor under clinical investigation
GLPG3667Imidazo-pyridine derivativeSelective TYK2 inhibitor targeting inflammatory pathways

This table illustrates the diversity within halogenated heterocycles and their potential applications in therapeutic contexts.

Properties

IUPAC Name

1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGAIZCBHWRUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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